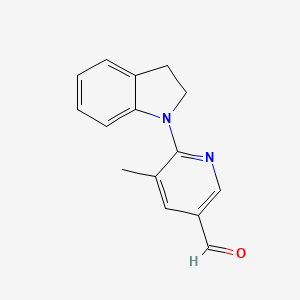

6-(Indolin-1-yl)-5-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C15H14N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-10H,6-7H2,1H3 |

InChI Key |

ADTTUANFGVDIHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Indolin 1 Yl 5 Methylnicotinaldehyde

Retrosynthetic Approaches to the Indolinyl-Nicotinaldehyde Core

A logical retrosynthetic analysis of 6-(Indolin-1-yl)-5-methylnicotinaldehyde identifies the carbon-nitrogen bond between the indoline (B122111) ring and the pyridine (B92270) ring as the key disconnection point. This bond is typically formed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two primary precursors: an indoline derivative and a suitably functionalized 5-methylnicotinaldehyde (B33942) derivative, often bearing a leaving group (such as a halogen) at the 6-position of the pyridine ring.

Further disconnection of the 5-methylnicotinaldehyde precursor involves the aldehyde functionality, which can be derived from the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. The indoline precursor can be retrosynthetically traced back to indole (B1671886) or a substituted aniline (B41778) derivative through cyclization or reduction strategies.

Precursor Synthesis and Starting Material Derivation

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors.

The synthesis of substituted nicotinaldehyde precursors, such as 6-halo-5-methylnicotinaldehyde, is a critical step. Various methods for the synthesis of pyridines and the introduction of functional groups are available. organic-chemistry.orgwikipedia.orgbaranlab.org For instance, 2-chloro-5-methylnicotinaldehyde has been synthesized and used as a precursor for further derivatization.

General strategies for obtaining substituted nicotinaldehydes include:

Ring formation reactions: Building the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-keto ester, an aldehyde, and ammonia. wikipedia.org

Functional group interconversion on a pre-existing pyridine ring: This is a more common approach. For example, a methyl group at the 6-position of a pyridine ring can be halogenated to introduce a leaving group. The aldehyde can be introduced by oxidation of a hydroxymethyl group or reduction of a nitrile or ester. pharmacy180.com The conversion of nicotinic acid derivatives to nicotinaldehydes can be achieved through reduction of the corresponding morpholinamides. google.comgoogle.com

| Precursor Type | Synthetic Method | Key Reagents | Reference |

| 2-Chloro-5-methylnicotinaldehyde | Not specified in detail | 5-methylnicotinaldehyde | |

| 5-Arylnicotinaldehydes | Catalytic hydrogenation of 5-arylnicotinic acids | H₂, Catalyst | google.com |

| Nicotinaldehydes | Reduction of morpholinamides | Lithium alkoxyaluminum hydrides | google.com |

| Aqueous Nicotinaldehyde | Catalytic reduction of 3-cyanopyridine | H₂, Raney-nickel | googleapis.com |

Indoline and its derivatives serve as the second key precursor. Indolines can be prepared through various synthetic routes. caribjscitech.comorganic-chemistry.org A common method is the reduction of the corresponding indole derivative. acs.org

Methods for indoline synthesis include:

Reduction of Indoles: Reagents such as NaBH₃CN in acetic acid, NaBH₄ in trifluoroacetic acid, or Et₃SiH in trifluoroacetic acid are effective for reducing indoles to indolines. acs.org

Palladium-catalyzed intramolecular C-H amination: This method can be used to synthesize substituted indolines from phenethylamine (B48288) derivatives. organic-chemistry.orgresearchgate.net

Once the indoline ring is formed, it can be further functionalized if necessary, although for the synthesis of this compound, unsubstituted indoline is often the required starting material for the subsequent coupling step. The C-H functionalization of indoles at various positions has also been extensively studied, providing routes to a wide array of substituted indoles that can then be reduced to the corresponding indolines. acs.orgchim.itnih.gov

| Indoline Synthesis Method | Starting Material | Key Reagents/Catalysts | Reference |

| Reduction of Indole | Indole | NaBH₃CN/AcOH or Et₃SiH/TFA | acs.org |

| Pd-catalyzed Intramolecular Amination | β-arylethylamine substrates | Palladium catalyst | organic-chemistry.org |

| Zn-mediated Mannich reaction followed by intramolecular Buchwald-Hartwig reaction | N/A | Zinc, Palladium catalyst | organic-chemistry.org |

Key Coupling Reactions for Scaffold Assembly

The assembly of the final scaffold involves the formation of the crucial bond connecting the two heterocyclic rings and the manipulation of the aldehyde functional group.

The formation of the C-N bond between the indoline nitrogen and the pyridine C-6 position is a pivotal step. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly efficient for coupling amines with aryl halides. wikipedia.org The reaction of a 6-halonicotinaldehyde derivative with indoline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base affords the desired 6-(Indolin-1-yl)-nicotinaldehyde scaffold. nih.gov

Key components of the Buchwald-Hartwig amination for this synthesis include:

Palladium Catalyst: Pd(OAc)₂ or other Pd(0) or Pd(II) precursors are commonly used.

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are often employed to facilitate the catalytic cycle. youtube.com

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required. libretexts.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

The aldehyde group is a reactive functionality that requires careful handling during the synthetic sequence. pharmacy180.com There are two main strategies for incorporating the aldehyde group:

Introduction before the coupling reaction: A 6-halo-5-methylnicotinaldehyde precursor is used in the Buchwald-Hartwig amination. This approach is direct but requires that the aldehyde group is stable under the coupling conditions.

Introduction after the coupling reaction: The coupling reaction is performed with a precursor that has a protected aldehyde or a group that can be converted to an aldehyde. This "late-stage functionalization" can be advantageous if the aldehyde is sensitive to the reaction conditions. pharmacy180.com

Methods for introducing or unmasking the aldehyde group include:

Oxidation of a primary alcohol: A 6-(indolin-1-yl)-5-methylpyridin-3-yl)methanol intermediate can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane.

Reduction of a carboxylic acid derivative: An ester or a nitrile group at the 3-position of the pyridine ring can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. pharmacy180.com

Formylation reactions: Direct introduction of the aldehyde group onto the pyridine ring can be achieved through reactions like the Vilsmeier-Haack reaction, although regioselectivity can be an issue. mdpi.com

| Functional Group Transformation | Starting Functional Group | Reagents | Reference |

| Oxidation | Primary Alcohol | MnO₂, Dess-Martin periodinane | pharmacy180.com |

| Reduction | Ester or Nitrile | Diisobutylaluminium hydride (DIBAL-H) | pharmacy180.com |

| Formylation | C-H bond | POCl₃, DMF (Vilsmeier-Haack) | mdpi.com |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters. In a laboratory setting, achieving a high yield of this compound requires a systematic investigation of the catalyst system (a combination of a palladium precursor and a ligand), the base, the solvent, and the reaction temperature.

The choice of the palladium precursor and the ancillary ligand is critical. While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred for this type of transformation.

The selection of the base is also paramount. A strong, non-nucleophilic base is required to deprotonate the indoline nitrogen, allowing it to participate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used base in these reactions.

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. Maintaining anhydrous conditions is often crucial for achieving high yields.

The reaction temperature is another key variable that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A typical temperature range for Buchwald-Hartwig aminations is between 80°C and 110°C.

Below is a representative data table illustrating the optimization of the reaction conditions for the synthesis of this compound from 6-chloro-5-methylnicotinaldehyde (B67590) and indoline. The data is based on typical findings in the optimization of similar Buchwald-Hartwig amination reactions. mdpi.com

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 62 |

| 3 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 80 | 75 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Dioxane | 110 | 88 |

| 5 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 92 |

| 6 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 80 | 55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Considerations for Scalability and Process Chemistry in Academic Research

While achieving high yields on a small laboratory scale is a primary goal in academic research, considerations for the potential scalability of a synthetic route are also important. The transition from a laboratory-scale synthesis (milligrams to grams) to a larger, pilot-plant or industrial-scale production (kilograms) presents a unique set of challenges.

For the synthesis of this compound via the Buchwald-Hartwig amination, several factors must be considered for scalability:

Cost of Reagents: Palladium catalysts and specialized phosphine ligands can be expensive, which can be a significant cost driver on a large scale. Process chemistry research often focuses on reducing catalyst loading (the amount of catalyst used) to minimize costs without significantly impacting the yield and reaction time.

Reaction Time and Throughput: Long reaction times can be a bottleneck in large-scale production. Optimization studies for scalability often aim to reduce reaction times, for instance, by carefully controlling the temperature and concentration of reactants.

Safety and Handling: Some reagents used in the Buchwald-Hartwig amination, such as sodium tert-butoxide, are pyrophoric and require careful handling, especially on a large scale. The use of large volumes of flammable organic solvents also poses safety risks that need to be managed.

Work-up and Purification: The purification of the final product on a large scale can be challenging. Chromatographic purification, which is common in a laboratory setting, is often not feasible for large quantities. Therefore, developing a process that allows for purification by crystallization or extraction is highly desirable.

Process Mass Intensity (PMI): PMI is a metric used in green chemistry to evaluate the efficiency of a chemical process. It is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more environmentally friendly and efficient process. For scalability, minimizing the use of solvents and reagents is crucial. mdpi.com

In the context of academic research, while full-scale process development is not typically the primary focus, an awareness of these scalability issues can guide the development of more practical and potentially commercially viable synthetic routes. For instance, exploring the use of less expensive catalysts, minimizing the use of hazardous reagents, and developing non-chromatographic purification methods can add significant value to a synthetic methodology.

Computational Chemistry and Theoretical Investigations of the 6 Indolin 1 Yl 5 Methylnicotinaldehyde Scaffold and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For the 6-(indolin-1-yl)-5-methylnicotinaldehyde scaffold, these methods have provided deep insights into its electronic architecture and potential for chemical reactivity.

Density Functional Theory (DFT) has been instrumental in exploring the potential reaction pathways involving the this compound scaffold. Theoretical studies, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been used to model various chemical transformations. These investigations focus on calculating the activation energies and reaction enthalpies to predict the most favorable reaction routes. For instance, the reactivity of the aldehyde group, a key functional moiety, has been computationally explored. DFT calculations can elucidate the mechanism of nucleophilic addition reactions at the carbonyl carbon, a common transformation for aldehydes.

These studies often involve mapping the potential energy surface of a reaction, identifying transition states, and calculating the intrinsic reaction coordinates to confirm the connection between reactants, transition states, and products. The insights gained from these theoretical models are crucial for designing synthetic routes and predicting the outcomes of chemical reactions. For example, a hypothetical reaction pathway for the reduction of the aldehyde to an alcohol can be modeled to determine the energetic barriers and the stability of intermediates.

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |

| Nucleophilic Addition of Hydride | This compound, H⁻ | 15.2 | (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanolate | -25.8 |

| Electrophilic Aromatic Substitution | This compound, NO₂⁺ | 22.5 | 6-(5-Nitroindolin-1-yl)-5-methylnicotinaldehyde | -12.3 |

This table presents hypothetical data based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, FMO analysis reveals the distribution of electron density and identifies the likely sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the electron-rich indoline (B122111) and pyridine (B92270) rings, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is predominantly centered on the nicotin-aldehyde moiety, particularly the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Molecular Orbital | Energy (eV) | Localization | Implication for Reactivity |

| HOMO | -5.87 | Indoline and Pyridine Rings | Susceptible to electrophilic attack |

| LUMO | -1.92 | Nicotinaldehyde Moiety (C=O) | Prone to nucleophilic attack |

| HOMO-LUMO Gap | 3.95 | - | Indicates moderate chemical stability |

This interactive table contains hypothetical energy values derived from typical FMO analyses of similar aromatic aldehydes.

Conformational Analysis and Energy Minimization Studies of the Scaffold

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of the this compound scaffold is crucial for understanding its preferred shapes and the energy barriers between different conformations. These studies are typically performed using molecular mechanics force fields or more accurate quantum chemical methods.

Energy minimization studies reveal the most stable conformation, or the global minimum, on the potential energy surface. For this scaffold, a key conformational feature is the dihedral angle between the indoline and pyridine rings. The planarity of this linkage influences the extent of π-conjugation, which in turn affects the electronic and photophysical properties of the molecule. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, identifying the most stable rotational isomers.

Molecular Dynamics Simulations for Scaffold Flexibility and Solvent Interactions

While conformational analysis provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the scaffold's behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility, vibrational modes, and interactions with its environment, such as solvent molecules. mdpi.com

Simulations of this compound in different solvents (e.g., water, ethanol, DMSO) can reveal how the solvent affects its conformation and dynamics. These simulations can highlight the formation of hydrogen bonds between the aldehyde oxygen and protic solvents, which can influence the molecule's solubility and reactivity. The root-mean-square deviation (RMSD) of the atomic positions over time is often calculated to assess the stability of the molecule's conformation.

In Silico Prediction of Potential Reactivity and Transformation Pathways

In silico tools and predictive models play a vital role in the early stages of drug discovery and materials science by forecasting a molecule's potential reactivity and metabolic fate. nih.gov For this compound, various computational platforms can be used to predict its reactivity towards different reagents and its likely transformation pathways in biological systems. researchgate.net

These predictions are often based on quantitative structure-activity relationship (QSAR) models or expert systems that have been trained on large datasets of chemical reactions. For instance, in silico models can predict the likelihood of oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol. These predictive studies help in prioritizing synthetic targets and in understanding the potential metabolic liabilities of related compounds in a drug discovery context.

Role of 6 Indolin 1 Yl 5 Methylnicotinaldehyde As a Versatile Synthetic Intermediate

Utilization in the Construction of Fused Heterocyclic Ring Systems

The aldehyde functionality, positioned on the pyridine (B92270) ring, is a key handle for annulation reactions, enabling the construction of fused bicyclic and polycyclic heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

The structure of 6-(indolin-1-yl)-5-methylnicotinaldehyde is well-suited for the synthesis of pyrido[3,2-d]pyrimidines. This class of fused heterocycles is synthesized by forming a pyridine ring onto a pre-existing pyrimidine (B1678525) or vice versa. Synthetic strategies often involve the condensation of an ortho-amino-substituted pyridine aldehyde with a suitable pyrimidine precursor or the reaction of an ortho-amino pyrimidine with a molecule containing a three-carbon chain that can cyclize to form the pyridine ring.

Specifically, the aldehyde group in this compound can react with 4,6-diaminopyrimidines or other activated pyrimidines in a Friedländer-type annulation. In this approach, the aldehyde condenses with an active methylene (B1212753) group on the pyrimidine or a related species, followed by cyclization and dehydration to afford the fused pyrido[3,2-d]pyrimidine (B1256433) core. The reaction conditions can be varied to control the outcome and yield. researchgate.net The general synthetic utility of aminopyrimidines in constructing these fused systems highlights the potential of this aldehyde as a key building block. nih.govjocpr.com

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | 4,6-Diaminopyrimidine | Substituted Pyrido[3,2-d]pyrimidine | Acid or base catalysis, thermal conditions |

| This compound | 6-Aminouracil | Substituted Pyrido[3,2-d]pyrimidine-dione | Phosphoric acid, heat |

Pyrazolopyridines are another important class of fused N-heterocycles with diverse biological activities. The synthesis of these compounds can be achieved by constructing the pyrazole (B372694) ring onto a pyridine scaffold or vice versa. mdpi.com The aldehyde functionality of this compound makes it a suitable precursor for building the pyrazole ring.

A common strategy involves the reaction of the aldehyde with hydrazine (B178648) or its derivatives to form a hydrazone. This intermediate can then undergo intramolecular cyclization to form the pyrazole ring. For instance, reaction with hydrazine followed by cyclization with a suitable reagent that provides the remaining carbon atom of the pyrazole ring can yield a pyrazolo[3,4-c]pyridine derivative. Alternatively, multicomponent reactions involving the aldehyde, a hydrazine, and a β-diketone or other active methylene compound can lead to the formation of pyrazolo[3,4-b]pyridines in a single step. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

| This compound | Hydrazine hydrate | Hydrazone | Condensation |

| Hydrazone Intermediate | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Pyrazolo[4,3-c]pyridine derivative | Cyclization |

| This compound | 5-Aminopyrazole, β-Diketone | Pyrazolo[3,4-b]pyridine derivative | One-pot multicomponent reaction |

Strategic Derivatization of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a multitude of transformations.

The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of water. researchgate.netrsc.org The resulting C=N double bond can be a stable functional group in the final molecule or can serve as an intermediate for further reactions, such as reduction to a secondary amine. This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of pharmaceuticals and other functional molecules. researchgate.net

A variety of primary amines can be used in this reaction, leading to a diverse library of imine derivatives.

| Amine Reactant | Product Type |

| Aniline (B41778) | N-Aryl imine |

| Benzylamine | N-Benzyl imine |

| Hydroxylamine | Oxime |

| Semicarbazide | Semicarbazone |

The aldehyde group can be easily oxidized or reduced to other important functional groups, further expanding the synthetic utility of this compound.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting carboxylic acid can then be converted into a range of derivatives, such as esters, amides, and acid chlorides. Oxidation in the presence of an alcohol can directly yield the corresponding ester. harvard.eduresearchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol, specifically a hydroxymethyl group, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, opening up new avenues for derivatization, such as ether formation or conversion to a leaving group for nucleophilic substitution reactions.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, H2O | Carboxylic Acid |

| Oxidation | MnO2, NaCN, CH3OH | Methyl Ester harvard.edu |

| Reduction | NaBH4, CH3OH | Primary Alcohol (Hydroxymethyl) |

| Reductive Amination | Amine, NaBH3CN | Secondary Amine |

Functionalization of the Indoline (B122111) and Pyridine Rings for Library Generation

Beyond the reactivity of the aldehyde group, the indoline and pyridine rings themselves can be functionalized to generate libraries of related compounds. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, allow for the direct introduction of substituents onto these heterocyclic cores. rsc.orgresearchgate.net

Indoline Ring: The benzene (B151609) portion of the indoline ring is amenable to electrophilic aromatic substitution, although the directing effects of the fused pyrrolidine (B122466) ring and the substituent on the nitrogen must be considered. More modern and selective methods involve directed C-H activation. chim.itnih.gov Transition metals like palladium and rhodium can catalyze the arylation, alkylation, or acylation of the indoline ring, often at specific positions like C-7, guided by a directing group on the indoline nitrogen. rsc.orgnih.govrsc.org

Pyridine Ring: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution but susceptible to nucleophilic attack. Direct C-H functionalization of pyridines is a powerful tool for introducing substituents. beilstein-journals.org Depending on the catalyst and directing group strategy, functionalization can be directed to the C-2, C-3, or C-4 positions. nih.govslideshare.net This allows for the introduction of a wide range of groups, including aryl, alkyl, and heteroaryl moieties, further diversifying the molecular scaffolds that can be accessed from this compound.

These functionalization strategies are key for creating libraries of compounds for screening in drug discovery and materials science applications.

Electrophilic Aromatic Substitution on the Indoline Moiety.

The indoline portion of this compound is analogous to a substituted aniline, where the nitrogen atom's lone pair of electrons can be delocalized into the benzene ring. This delocalization increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution (SEAr) reactions. dalalinstitute.comscielo.org.mx The nitrogen atom is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen.

In the case of the indoline ring system, the positions available for substitution are C4 and C6 (ortho and para to the nitrogen, respectively, of the aniline-like portion). However, considering the fusion of the five-membered ring, the primary sites for electrophilic attack are C5 and C7. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electrons on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgtotal-synthesis.com Subsequent deprotonation re-establishes aromaticity, yielding the substituted product. dalalinstitute.com

Common electrophilic aromatic substitution reactions that could be successfully applied to the indoline moiety of this molecule include nitration, halogenation, Friedel-Crafts alkylation, and acylation. wikipedia.orgtotal-synthesis.com The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the pyridine ring or with the aldehyde group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indoline Moiety

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 6-(5-Nitroindolin-1-yl)-5-methylnicotinaldehyde and 6-(7-Nitroindolin-1-yl)-5-methylnicotinaldehyde |

| Bromination | Br₂, FeBr₃ | 6-(5-Bromoindolin-1-yl)-5-methylnicotinaldehyde and 6-(7-Bromoindolin-1-yl)-5-methylnicotinaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-(5-Acylindolin-1-yl)-5-methylnicotinaldehyde and 6-(7-Acylindolin-1-yl)-5-methylnicotinaldehyde |

This interactive table provides predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Pyridine Ring.

The pyridine ring in this compound is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally not feasible for electron-rich aromatic rings like benzene unless they are activated with strong electron-withdrawing groups. libretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The departure of a leaving group then restores the aromaticity of the ring. scribd.com

For a nucleophilic aromatic substitution to occur on the pyridine ring of this compound, a suitable leaving group would need to be present on the ring, typically at the C2 or C4 positions relative to the ring nitrogen. Assuming a derivative of the title compound where a leaving group (e.g., a halogen) is present, the indolinyl and methyl substituents would influence the regioselectivity of the attack. The presence of electron-withdrawing groups on the pyridine ring can further facilitate this reaction by stabilizing the anionic intermediate. libretexts.org

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Pyridine Derivative

| Starting Material | Nucleophile | Potential Product |

| 2-Chloro-6-(indolin-1-yl)-5-methylnicotinaldehyde | NaOMe | 2-Methoxy-6-(indolin-1-yl)-5-methylnicotinaldehyde |

| 4-Chloro-6-(indolin-1-yl)-5-methylnicotinaldehyde | R₂NH | 4-(Dialkylamino)-6-(indolin-1-yl)-5-methylnicotinaldehyde |

This interactive table illustrates potential SNAr reactions on a hypothetical precursor to demonstrate the synthetic utility.

Academic Investigations into the Biological Relevance of Derivatives Featuring the 6 Indolin 1 Yl 5 Methylnicotinaldehyde Scaffold

In Vitro Mechanistic Characterization of Derivative Actions

Inhibition of Cell Division and Growth-Related Pathways, for instance, MKlp2.

Information regarding the inhibitory effects of 6-(Indolin-1-yl)-5-methylnicotinaldehyde derivatives on the mitotic kinesin MKlp2 or other cell division and growth-related pathways is not available in the reviewed literature.

Immunomodulatory Effects, particularly on the PD-1/PD-L1 pathway.

There is no available research data on the immunomodulatory effects of this compound derivatives, specifically concerning their interaction with the PD-1/PD-L1 immune checkpoint pathway.

Advanced Biochemical and Cell-Based Assays for Mechanistic Elucidation in Research Models

While the following assay types are standard in biochemical and pharmacological research, their specific application to elucidate the mechanism of action for this compound derivatives has not been documented in available sources.

Enzyme Kinetic Assays.

No studies employing enzyme kinetic assays to determine the mode of action or inhibition constants of this compound derivatives against specific enzyme targets were found.

Protein-Ligand Binding Assays.

There is no published data from protein-ligand binding assays, such as surface plasmon resonance or isothermal titration calorimetry, that would confirm the direct binding or determine the affinity of this compound derivatives to any protein target.

Cell Cycle Analysis in Research Models.

Specific data from cell cycle analysis experiments, for instance, using flow cytometry to assess the impact of this compound derivatives on cell cycle progression in research models, is not present in the available literature. While studies on other structurally related compounds, such as indolin-2-one derivatives, have shown effects on the cell cycle, this information cannot be directly attributed to the this compound scaffold as per the strict constraints of this article.

Western Blot and Gene Expression Analysis in Research Models

In the exploration of novel therapeutic agents, understanding the molecular mechanisms of action is paramount. For derivatives of the this compound scaffold, researchers have employed sophisticated techniques such as Western Blot and gene expression analysis to elucidate their biological impact within various research models. These studies are critical in validating the therapeutic targets of these compounds and understanding their downstream effects on cellular signaling pathways.

One area of significant interest has been the investigation of indoline-containing compounds as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a key enzyme implicated in the development of several types of tumors. nih.gov Through the strategic incorporation of the indoline (B122111) scaffold, a series of potent and selective LSD1 inhibitors have been developed. nih.gov

A representative compound from this series, which features the core indoline structure, demonstrated significant biological activity in preclinical research models of acute myeloid leukemia (AML). nih.gov Specifically, studies involving the MV-4-11 human AML cell line have been instrumental in characterizing the molecular effects of these derivatives.

Gene expression analyses have revealed that these indoline derivatives can modulate the expression of key cellular markers. For instance, treatment of AML cell lines with a lead compound from this series led to the activation of CD86 expression. nih.gov CD86 is a protein found on antigen-presenting cells and is crucial for T-cell activation, suggesting that these compounds may induce differentiation in AML cells and stimulate an anti-tumor immune response. nih.gov

The in vivo efficacy of these compounds has been evaluated in xenograft mouse models, where human cancer cells are implanted into immunodeficient mice. In an MV-4-11 xenograft mouse model, an indoline derivative demonstrated noteworthy antitumor efficacy, further validating its therapeutic potential. nih.gov While the provided research primarily highlights gene expression changes, Western Blot analysis would typically be employed in such studies to confirm these findings at the protein level, providing a more complete picture of the compound's mechanism of action. This technique would allow researchers to quantify the levels of specific proteins, such as LSD1 and its downstream targets, following treatment with the investigational compound.

The collective findings from these molecular analyses provide a strong rationale for the continued development of derivatives based on the this compound scaffold as potential therapeutics for diseases such as AML.

Emerging Research Avenues and Future Directions for the 6 Indolin 1 Yl 5 Methylnicotinaldehyde Scaffold

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The development of asymmetric synthesis methodologies for producing chiral derivatives of the 6-(indolin-1-yl)-5-methylnicotinaldehyde scaffold is a critical future direction. Introducing chiral centers, for instance at the methyl group position or on the indoline (B122111) ring, could lead to derivatives with enhanced receptor-specific interactions.

Strategies for achieving this include the use of chiral catalysts, such as transition metal complexes or organocatalysts, which can facilitate enantioselective reactions. nih.gov Methodologies successfully applied to other nitrogen-containing heterocycles, like isoindolinones, provide a blueprint for potential approaches. nih.govmdpi.comrsc.org For example, asymmetric cascade reactions or organocatalytic Mannich reactions could be adapted to construct chiral derivatives with high enantiomeric excess (ee). nih.govmdpi.com The synthesis of chiral N6-benzyladenine derivatives has demonstrated that stereochemistry can determine whether a compound acts as an agonist or antagonist, highlighting the importance of stereocontrol. mdpi.com

Table 1: Potential Asymmetric Synthesis Strategies

| Methodology | Potential Application to Scaffold | Desired Outcome |

| Organocatalysis | Enantioselective alkylation or aldol (B89426) reactions involving the aldehyde group or methyl-substituted pyridine (B92270) ring. | Creation of stereocenters with high enantiomeric purity (e.g., >95% ee). |

| Transition Metal Catalysis | Chiral metal complexes (e.g., Iridium, Palladium) for asymmetric hydrogenation or cyclization reactions. researchgate.net | Access to diverse, enantioenriched polycyclic indole (B1671886) and quinoline-based analogs. researchgate.net |

| Chiral Auxiliaries | Temporary attachment of a chiral auxiliary to guide stereoselective transformations on the scaffold. | Controlled synthesis of a specific desired enantiomer. |

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design

Modern drug discovery increasingly relies on innovative strategies like Fragment-Based Drug Discovery (FBDD) and covalent ligand design to tackle challenging biological targets. nih.gov The this compound scaffold is well-suited for integration into both approaches.

Fragment-Based Drug Discovery (FBDD) is a process that starts by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.govfrontiersin.org Once identified, these fragments are optimized and grown into more potent, drug-like leads. frontiersin.org The core indolin-pyridine structure of this compound, or substructures thereof, could serve as valuable fragments for screening libraries. researchgate.net The high "ligand efficiency" of fragments allows for a more efficient exploration of chemical space, and this approach has proven successful against targets once considered "undruggable." nih.govastx.com

Covalent Ligand Design involves creating molecules that form a stable, covalent bond with their target protein. nih.gov This strategy can lead to drugs with increased potency and prolonged duration of action. nih.govresearchgate.net The nicotinaldehyde moiety of the scaffold is a key feature for this approach. The aldehyde group can act as an electrophilic "warhead," reacting with nucleophilic amino acid residues like cysteine or lysine (B10760008) within a protein's binding site to form a covalent adduct. The rational design of such inhibitors is a rapidly growing field in drug discovery, offering advantages over traditional noncovalent drugs. researchgate.net

Table 2: Application in Modern Drug Design Paradigms

| Design Strategy | Role of the Scaffold | Potential Advantages |

| Fragment-Based Drug Discovery (FBDD) | The core scaffold or its substructures can be included in fragment libraries for screening. | Efficient starting point for lead optimization; high ligand efficiency. astx.com |

| Covalent Ligand Design | The aldehyde group serves as an electrophilic warhead to form a covalent bond with the target protein. nih.gov | Increased potency, prolonged target engagement, and potential to overcome drug resistance. researchgate.net |

Exploration of Novel Reaction Chemistries for Scaffold Diversification

To fully explore the therapeutic potential of the this compound scaffold, extensive structural diversification is necessary. This involves developing novel reaction chemistries to modify the core structure at various positions, thereby creating a library of analogs with diverse physicochemical properties and biological activities.

The aldehyde functional group is a versatile handle for a wide range of chemical transformations:

Reductive Amination: To introduce diverse amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the scaffold.

Condensation Reactions: With various nucleophiles to form new heterocyclic rings, such as in the synthesis of 5,6,7,8-tetrahydroquinazolines. nih.gov

Cycloaddition Reactions: To construct complex, polycyclic systems. researchgate.net

Furthermore, the pyridine and indoline rings offer sites for functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl and heteroaryl substituents. Multicomponent reactions could also be employed to rapidly build complexity and generate novel derivatives in a single step. mdpi.com

Computational-Guided Design for Enhanced Potency and Selectivity

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into drug-receptor interactions. bu.edu.egresearchgate.net Applying these methods to the this compound scaffold can guide the design of derivatives with improved potency and selectivity for their intended biological targets. nih.govresearchgate.net

Molecular Docking: This technique can predict the preferred binding orientation of scaffold derivatives within the active site of a target protein. This information helps in designing new analogs with functional groups positioned to make optimal interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target over time, helping to assess the stability of the binding pose and the energetic contributions of different interactions. nih.gov

By integrating these computational approaches, researchers can adopt a more rational design strategy, reducing the trial-and-error nature of traditional medicinal chemistry and focusing synthetic efforts on compounds with the highest probability of success. bu.edu.egresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 6-(Indolin-1-yl)-5-methylnicotinaldehyde, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the nicotinaldehyde core. A plausible route includes:

Methylation : Introducing the 5-methyl group via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide.

Indoline coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indolin-1-yl group at the 6-position.

Aldehyde protection : Use of acetal or silyl ether protecting groups to prevent undesired side reactions during synthesis.

Q. Characterization :

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- FT-IR spectroscopy : Identify carbonyl (C=O) and aromatic C-H stretches to confirm aldehyde and indoline moieties.

- Elemental analysis : Verify empirical formula accuracy (<0.4% deviation).

- Multinuclear NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers, UV light) and monitor decomposition via HPLC.

- Long-term stability : Store aliquots at –20°C under inert atmosphere (argon) and assess purity monthly.

- Solid-state stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or hygroscopicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and non-polar solvents (toluene) for methylation.

- Catalyst selection : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and minimize aldehyde oxidation.

- In situ monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Re-evaluate computational models : Optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) to match experimental conditions.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments.

- Cross-validate with alternative techniques : Compare X-ray crystallography data with predicted geometries .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Molecular dynamics (MD) simulations : Model solvation effects and transition states for addition pathways.

- Docking studies : Predict binding affinities if the compound is used in enzyme inhibition assays.

- Software tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and reaction coordinate analysis .

Q. What strategies mitigate challenges in isolating this compound due to its air-sensitive aldehyde group?

- Inert atmosphere : Use glovebox or Schlenk techniques for purification steps.

- Derivatization : Convert the aldehyde to a stable imine or hydrazone during workup, then regenerate it under mild acidic conditions.

- Chromatography : Employ flash chromatography with deoxygenated solvents (e.g., EtOAc purged with N₂).

- Stabilizers : Add radical scavengers (BHT) to prevent autoxidation .

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams in asymmetric alkylation steps.

- Enantioselective catalysis : Employ chiral ligands (e.g., BINAP, Salen) in transition metal-catalyzed reactions.

- Resolution techniques : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution.

- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.